molecular formula C19H18N2O5 B5053604 ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate

ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate

Cat. No.: B5053604
M. Wt: 354.4 g/mol
InChI Key: UUICWAIZVJRHLU-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by acylation with ethyl 4-aminobenzoate under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the benzoxazole core with the ethyl 4-aminobenzoate moiety enhances its versatility and effectiveness in various research and industrial contexts .

Properties

IUPAC Name

ethyl 4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-2-25-18(23)13-7-9-14(10-8-13)20-17(22)11-12-21-15-5-3-4-6-16(15)26-19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUICWAIZVJRHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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